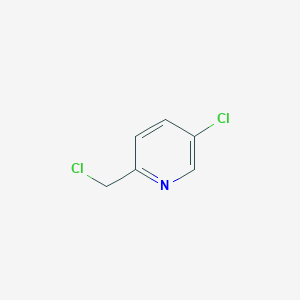

5-氯-2-(氯甲基)吡啶

描述

5-Chloro-2-(chloromethyl)pyridine is an organic compound used as an important intermediate in the synthesis of pesticides and pharmaceuticals . It is used for the synthesis of various pharmaceutical compounds and can also be used for the synthesis of new neonicotinoid compounds .

Synthesis Analysis

The synthesis of 2-chloro-5-chloromethylpyridine can be achieved starting from 6-hydroxynicotinic acid . Another process involves adding 2-chloro-5-methyl pyridine and CC4 solvent into an airlift recirculating reactor, spraying dry N2 into the reactor under micro negative pressure, adding azadiisobutylnitrie as a catalyst, heating to 70-80 deg.C, continuously introducing N2 for 2-10 min, stopping the introduction of N2, and introducing dry chlorine gas .Molecular Structure Analysis

The molecular formula of 5-Chloro-2-(chloromethyl)pyridine is C6H5Cl2N . The molecular weight is 162.02 .Chemical Reactions Analysis

5-Chloro-2-(chloromethyl)pyridine is a key intermediate of new and efficient pesticide Imidacloprid and pyridoxine (NI 25). It is also the most insecticidal part of this class of pesticide molecules . It can undergo alkylation reaction, condensation reaction with heterocyclic ring N-H and ammoniation with 1-nitro-2, the reaction of 2-bis (thiomethyl) ethylene to prepare a series of new insecticides and acaricides .Physical And Chemical Properties Analysis

5-Chloro-2-(chloromethyl)pyridine is a solid at 20 deg.C . It should be stored under inert gas at a temperature between 0-10°C . It is moisture sensitive .科学研究应用

Pharmaceutical Compound Synthesis

5-Chloro-2-(chloromethyl)pyridine is extensively used in the synthesis of diverse pharmaceutical compounds . Its reactivity due to the chloromethyl group makes it a valuable intermediate in constructing complex molecules for therapeutic purposes.

Neonicotinoid Synthesis

This compound plays a crucial role in the synthesis of neonicotinoid insecticides . These insecticides are widely used in agriculture to protect crops from pests, and 5-Chloro-2-(chloromethyl)pyridine is a key precursor in their production.

Material Science

In material science, 5-Chloro-2-(chloromethyl)pyridine can be utilized to modify surface properties of materials or synthesize new polymeric structures with potential applications in coatings, adhesives, and smart materials .

Analytical Chemistry

This chemical serves as a standard or reagent in analytical chemistry for the development of analytical methods. It’s used to calibrate instruments or as a reactant to derive analytes for detection and quantification .

Environmental Studies

Due to its industrial applications, 5-Chloro-2-(chloromethyl)pyridine is also a subject of environmental studies to understand its behavior and impact on ecosystems. It’s studied for its degradation, bioaccumulation, and potential as an environmental pollutant .

Chemical Research

In chemical research, this compound is used to explore new chemical reactions and pathways. It’s a building block for synthesizing novel compounds and studying their properties .

Industrial Applications

Beyond the lab, 5-Chloro-2-(chloromethyl)pyridine finds applications in various industrial processes. It’s used in the manufacture of dyes, agrochemicals, and other specialty chemicals .

Hazard and Safety Studies

It’s also important in hazard and safety studies where its physical and chemical properties are analyzed to ensure safe handling, storage, and disposal practices in industrial settings .

安全和危害

5-Chloro-2-(chloromethyl)pyridine is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It causes severe skin burns and eye damage . It should be handled with personal protective equipment, including chemical impermeable gloves . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

作用机制

Target of Action

5-Chloro-2-(chloromethyl)pyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds and neonicotinoid pesticides . It is particularly important in the production of imidacloprid and acetamiprid , which are insecticides that act on the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects.

Mode of Action

The compounds it helps synthesize, such as imidacloprid and acetamiprid, act as agonists to the nachr, causing overstimulation of the nervous system in insects, leading to paralysis and death .

Biochemical Pathways

As an intermediate, 5-Chloro-2-(chloromethyl)pyridine is involved in the synthesis pathways of various compounds. For instance, it is used in the production of imidacloprid and acetamiprid, which affect the biochemical pathway involving the nAChR in insects .

Pharmacokinetics

It is known to be insoluble in water , which could impact its absorption and distribution in biological systems. It’s also important to note that the pharmacokinetic properties of the final products it helps synthesize would be more relevant in a biological context.

Result of Action

They cause overstimulation of the insect nervous system, leading to paralysis and death .

Action Environment

The action of 5-Chloro-2-(chloromethyl)pyridine is primarily in the chemical reactions during the synthesis of other compounds. Environmental factors such as temperature, pH, and the presence of other reactants can influence these reactions. As it is insoluble in water , its stability and reactivity may also be affected by the solvent used in the reactions.

属性

IUPAC Name |

5-chloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTKXEIHKDSIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561206 | |

| Record name | 5-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(chloromethyl)pyridine | |

CAS RN |

10177-24-9 | |

| Record name | 5-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

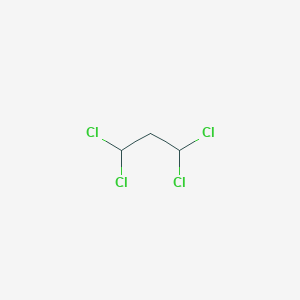

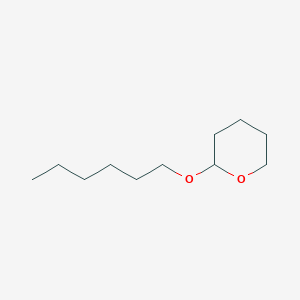

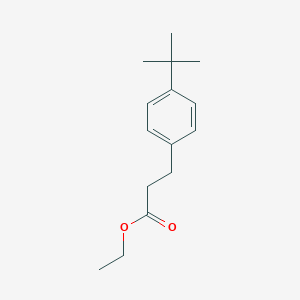

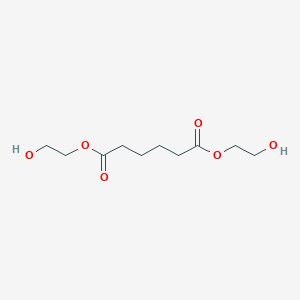

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

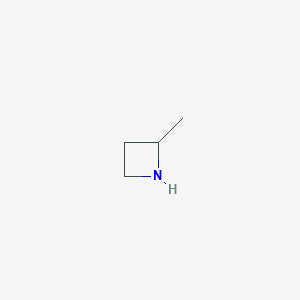

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)